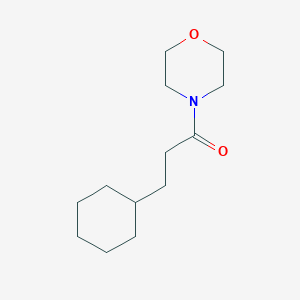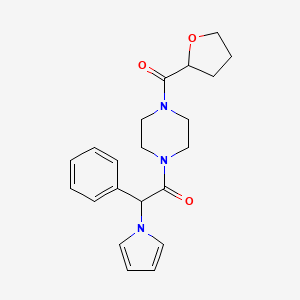
2-phenyl-2-(1H-pyrrol-1-yl)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-2-(1H-pyrrol-1-yl)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen-bonding Patterns in Enaminones
The study by Balderson et al. (2007) investigates the hydrogen-bonding patterns in enaminones, including compounds related to the specified chemical structure. The research highlights the importance of hydrogen bonding in stabilizing the crystal structures of these compounds, which could have implications in drug design and materials science (Balderson et al., 2007).
Novel Synthesis Methods
Bhat et al. (2018) describe a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety. This method emphasizes the efficiency of synthesizing complex molecules potentially useful in pharmaceutical development (Bhat et al., 2018).
Electrochemical Synthesis
Nematollahi and colleagues (2014, 2011) explore the electrochemical synthesis of new substituted phenylpiperazines and hydroquinone derivatives, showcasing an environmentally friendly, reagent-less method. These studies provide valuable insights into sustainable chemical synthesis processes (Nematollahi et al., 2014); (Nematollahi & Amani, 2011).
Antimicrobial and Antifungal Activity
Research by Tomar et al. (2007) and Raj & Patel (2015) investigates the antimicrobial and antifungal activities of metal complexes and chalcones containing piperazine or related moieties. These studies underscore the potential of such compounds in developing new antimicrobial agents (Tomar et al., 2007); (Raj & Patel, 2015).
Structural Characterization and Synthesis Strategies
Studies on the synthesis and characterization of various heterocyclic compounds, including pyrrolidine-2-one and piperazine derivatives, highlight the diverse applications of these compounds in pharmaceuticals and materials science. The detailed structural analysis and innovative synthesis strategies presented in these studies are crucial for the development of new compounds with potential therapeutic and material applications (Ghandi et al., 2016).
Propiedades
IUPAC Name |
1-[4-(oxolane-2-carbonyl)piperazin-1-yl]-2-phenyl-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(18-9-6-16-27-18)23-12-14-24(15-13-23)21(26)19(22-10-4-5-11-22)17-7-2-1-3-8-17/h1-5,7-8,10-11,18-19H,6,9,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTQQDXGDTZYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-cycloheptyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2439926.png)
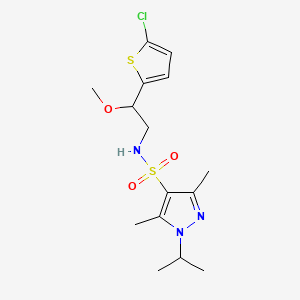
![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol](/img/structure/B2439929.png)
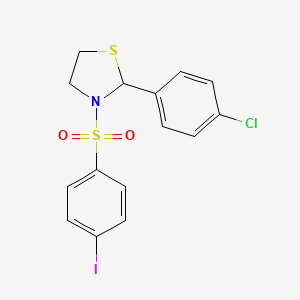
![(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B2439932.png)
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1(6H)-pyrimidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B2439933.png)
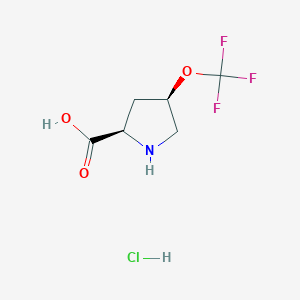
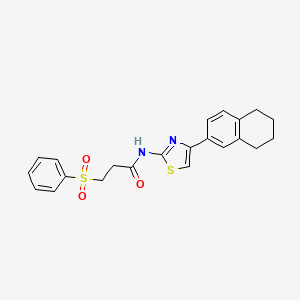
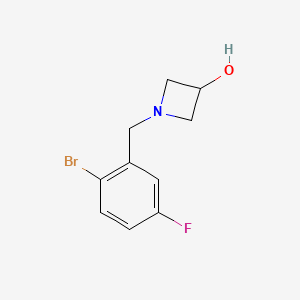
![3-Cyclopropyl-1-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2439942.png)
![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439944.png)
